methanone CAS No. 288317-52-2](/img/structure/B2791958.png)

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

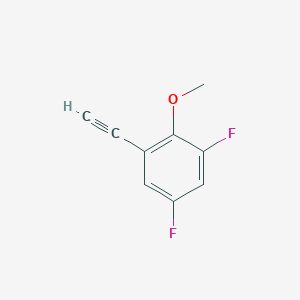

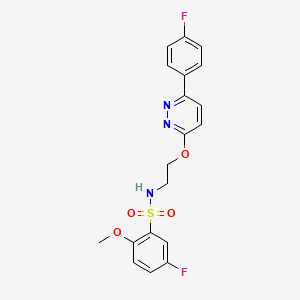

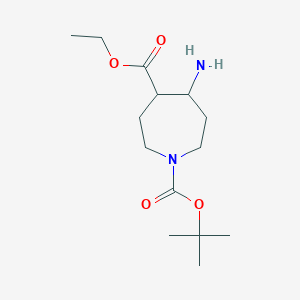

This compound is a chemical substance with the molecular formula C15H14ClFN2O2 . It’s important to note that the information available for this compound is limited and may not be comprehensive.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H14ClFN2O2 . This indicates that the compound contains 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique

Herbicidal Activity

The title compound exhibits potent herbicidal activity. It was designed through a multistep synthesis, including nucleophilic addition and N-acylation reactions. The compound selectively targets gramineous weeds (such as Echinochloa crus-galli) and broadleaf weeds (like Abutilon juncea), making it a promising candidate for sustainable weed control in agriculture .

Pesticide Development

Given the continuous challenges posed by phytotoxicity and herbicide resistance, novel herbicides are urgently needed. The compound’s bio-selective herbicidal properties, particularly its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), position it as a valuable lead for pesticide development. HPPD is a crucial enzyme in the tyrosine degradation pathway, and its inhibition leads to unique bleaching symptoms in plants, ultimately causing necrosis and death .

Synthetic Precursors for Carotenoids

The compound’s role in the synthesis of plastoquinone (an essential precursor for carotenoids) is noteworthy. Carotenoids play a vital role in quenching sunlight-dependent singlet oxygen and maintaining photosynthetic pigments. By inhibiting HPPD, this compound indirectly affects carotenoid biosynthesis, making it relevant for plant health and stress tolerance .

Antitubercular Activity

While not directly related to herbicidal properties, the compound’s structural features may have broader implications. Similar derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). This suggests potential applications beyond weed control .

Chemical Synthesis and Characterization

Researchers have meticulously characterized the compound using techniques such as infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and single-crystal X-ray diffraction. Understanding its structure and properties is essential for further applications .

Chemical Intermediates

The compound’s chemical reactivity, particularly its carbonyl chloride functionality, makes it a valuable intermediate for synthesizing other compounds. Researchers can explore its use in diverse chemical transformations and reactions .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLQFSAXRLNXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)